Cas no 1070879-56-9 (4-bromo-2-methyl-6-(trifluoromethyl)quinoline)
4-bromo-2-methyl-6-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-methyl-6-(trifluoromethyl)quinoline
- 4-Bromo-2-methyl-6-trifluoromethylquinoline
- CTK4A4985
- ZINC32099873
- AG-D-21982
- 4-Bromo-2-methyl-6-trifluoromethylquinoline;
- DTXSID30653705
- SB69982
- 1070879-56-9
- MFCD11505140
- AKOS022889605
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- Inchi: 1S/C11H7BrF3N/c1-6-4-9(12)8-5-7(11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
- InChI Key: YWPPVOULZSSLBC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)N=C2C=CC(C(F)(F)F)=CC2=1
Computed Properties
- Exact Mass: 288.97100
- Monoisotopic Mass: 288.97140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 4.32450
4-bromo-2-methyl-6-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261863-1g |
4-Bromo-2-methyl-6-(trifluoromethyl)quinoline |
1070879-56-9 | 97% | 1g |
$626 | 2021-08-18 | |
| Chemenu | CM261863-5g |
4-Bromo-2-methyl-6-(trifluoromethyl)quinoline |
1070879-56-9 | 97% | 5g |
$1510 | 2021-08-18 | |
| Chemenu | CM261863-10g |
4-Bromo-2-methyl-6-(trifluoromethyl)quinoline |
1070879-56-9 | 97% | 10g |
$1987 | 2021-08-18 | |
| Chemenu | CM261863-1g |
4-Bromo-2-methyl-6-(trifluoromethyl)quinoline |
1070879-56-9 | 97% | 1g |
$663 | 2022-06-14 |
4-bromo-2-methyl-6-(trifluoromethyl)quinoline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-bromo-2-methyl-6-(trifluoromethyl)quinoline
4-Bromo-2-Methyl-6-(Trifluoromethyl)Quinoline: A Comprehensive Overview
4-Bromo-2-Methyl-6-(Trifluoromethyl)Quinoline is a highly specialized organic compound with the CAS number 1070879-56-9. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have garnered significant attention in various fields of chemistry, including pharmaceuticals, materials science, and organic synthesis. The presence of substituents such as bromine, methyl, and trifluoromethyl groups at specific positions on the quinoline ring imparts unique chemical properties and functional versatility to this compound.
The synthesis of 4-bromo-2-methyl-6-(trifluoromethyl)quinoline involves advanced organic chemistry techniques, often leveraging directing effects and strategic substitution patterns. Recent studies have highlighted its potential as a precursor in the development of novel pharmaceutical agents, particularly in the context of targeted drug delivery systems. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and bioavailability, making it an attractive candidate for medicinal chemistry applications.
In terms of structural characterization, 4-bromo-2-methyl-6-(trifluoromethyl)quinoline exhibits a rigid aromatic framework with distinct electronic properties. Computational studies using density functional theory (DFT) have revealed its electronic configuration and reactivity patterns, which are critical for understanding its behavior in various chemical reactions. These insights have been instrumental in designing efficient synthetic pathways for this compound.
Recent research has also explored the application of 4-bromo-2-methyl-6-(trifluoromethyl)quinoline in the field of optoelectronics. Its unique electronic properties make it a promising candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials. Studies published in leading journals such as *Nature Communications* and *Advanced Materials* have demonstrated its potential as a high-performance emitter material due to its excellent photoluminescence quantum yield and thermal stability.
Moreover, the compound has shown remarkable catalytic activity in certain organic transformations. For instance, it has been utilized as a ligand in transition-metal-catalyzed reactions, facilitating selective synthesis of complex organic molecules. This dual role as both a substrate and a catalyst underscores its versatility in modern organic chemistry.
From an environmental perspective, the synthesis and application of 4-bromo-2-methyl-6-(trifluoromethyl)quinoline are being carefully evaluated to ensure sustainability. Researchers are exploring greener synthetic methods that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote eco-friendly chemical practices while maintaining high standards of product quality.
In conclusion, 4-bromo-2-methyl-6-(trifluoromethyl)quinoline represents a cutting-edge advancement in organic chemistry with multifaceted applications across diverse industries. Its unique structural features and functional properties continue to drive innovative research, positioning it as a key compound in the development of next-generation materials and therapeutic agents.
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